Cas no 2138342-08-0 (1H-Pyrazole-3-carboxylic acid, 5-methyl-1-(3-piperidinyl)-)

1H-Pyrazole-3-carboxylic acid, 5-methyl-1-(3-piperidinyl)- Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole-3-carboxylic acid, 5-methyl-1-(3-piperidinyl)-
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- Inchi: 1S/C10H15N3O2/c1-7-5-9(10(14)15)12-13(7)8-3-2-4-11-6-8/h5,8,11H,2-4,6H2,1H3,(H,14,15)
- InChI Key: GBQFRMGPRZWCDH-UHFFFAOYSA-N
- SMILES: N1(C2CCCNC2)C(C)=CC(C(O)=O)=N1
1H-Pyrazole-3-carboxylic acid, 5-methyl-1-(3-piperidinyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-359650-1.0g |
5-methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxylic acid |
2138342-08-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-359650-10.0g |
5-methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxylic acid |
2138342-08-0 | 10.0g |
$7250.0 | 2023-03-07 | ||
Enamine | EN300-359650-0.5g |
5-methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxylic acid |
2138342-08-0 | 0.5g |
$1619.0 | 2023-03-07 | ||
Enamine | EN300-359650-0.05g |
5-methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxylic acid |
2138342-08-0 | 0.05g |
$1417.0 | 2023-03-07 | ||
Enamine | EN300-359650-0.25g |
5-methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxylic acid |
2138342-08-0 | 0.25g |
$1551.0 | 2023-03-07 | ||
Enamine | EN300-359650-2.5g |
5-methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxylic acid |
2138342-08-0 | 2.5g |
$3304.0 | 2023-03-07 | ||
Enamine | EN300-359650-0.1g |
5-methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxylic acid |
2138342-08-0 | 0.1g |
$1484.0 | 2023-03-07 | ||
Enamine | EN300-359650-5.0g |
5-methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxylic acid |
2138342-08-0 | 5.0g |
$4890.0 | 2023-03-07 |
1H-Pyrazole-3-carboxylic acid, 5-methyl-1-(3-piperidinyl)- Related Literature
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Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
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Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
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Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
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N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
Additional information on 1H-Pyrazole-3-carboxylic acid, 5-methyl-1-(3-piperidinyl)-
1H-Pyrazole-3-carboxylic Acid, 5-Methyl-1-(3-Piperidinyl): A Comprehensive Overview
1H-Pyrazole-3-carboxylic acid, 5-methyl-1-(3-piperidinyl) is a compound with the CAS number 2138342-08-0, representing a unique structure that combines pyrazole and piperidine moieties. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals and materials science. The integration of these functional groups offers a versatile platform for exploring novel chemical reactions and biological activities.
The pyrazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is known for its stability and ability to participate in various chemical transformations. In this compound, the pyrazole ring is substituted with a methyl group at the 5-position and a piperidinyl group at the 1-position. The presence of the piperidine ring introduces additional flexibility and potential for hydrogen bonding, which can enhance the compound's interactions with biological systems. This combination makes 1H-pyrazole-3-carboxylic acid derivatives highly promising for drug discovery efforts targeting specific biological pathways.
Recent studies have focused on the synthesis and characterization of this compound using advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. These methods have provided detailed insights into the compound's molecular structure and purity. Additionally, computational chemistry approaches, including density functional theory (DFT) calculations, have been employed to predict the compound's electronic properties and reactivity under various conditions.
In terms of applications, 5-methyl-1-(3-piperidinyl)-1H-pyrazole-3-carboxylic acid has shown potential in medicinal chemistry as a lead compound for developing new drugs. Its ability to modulate enzyme activity and interact with cellular receptors makes it a valuable tool in drug design. For instance, researchers have explored its role as an inhibitor of kinases, which are critical targets in cancer therapy. Preliminary in vitro studies have demonstrated promising results, suggesting that this compound could serve as a foundation for developing more potent and selective inhibitors.
Beyond pharmaceutical applications, this compound has also been investigated for its role in materials science. The pyrazole moiety's ability to form coordination bonds with metal ions has led to its use in designing metal-organic frameworks (MOFs) and other porous materials. These materials hold potential for gas storage, catalysis, and sensing applications. Recent advancements in MOF synthesis have highlighted the importance of functional groups like those present in this compound for achieving desired properties such as high surface area and selectivity.
The synthesis of 2138342-08-0 involves multi-step organic reactions that require precise control over reaction conditions to ensure high yields and purity. Key steps include the formation of the pyrazole ring through cyclization reactions and subsequent functionalization with the piperidinyl group. Researchers have optimized these processes using green chemistry principles to minimize environmental impact while maintaining product quality.
In conclusion, 1H-pyrazole-3-carboxylic acid, 5-methyl-1-(3-piperidinyl) is a versatile compound with significant potential across multiple disciplines. Its unique structure enables diverse applications ranging from drug discovery to materials science. As research continues to uncover new properties and functionalities of this compound, it is likely to play an increasingly important role in advancing both academic and industrial efforts.
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